4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base such as potassium carbonate.
Carboxamide formation: The final step involves the reaction of the amine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the trifluoroethyl group to a non-fluorinated alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or non-fluorinated alkyl derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science:
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to its target, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and 2-methylpropyl groups.
1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and 2-methylpropyl groups.
N-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.
Uniqueness
The presence of both the trifluoroethyl and 2-methylpropyl groups in 4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-6(2)3-15-9(18)8-7(14)4-16-17(8)5-10(11,12)13/h4,6H,3,5,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMNCWFMDUJLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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